molecular formula C12H13ClN2O3S2 B2993498 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)pyridine-3-sulfonamide CAS No. 2034257-44-6

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)pyridine-3-sulfonamide

Cat. No.: B2993498
CAS No.: 2034257-44-6
M. Wt: 332.82
InChI Key: LRZNICDWLPHHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C12H13ClN2O3S2 and its molecular weight is 332.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

Sulfonamide-focused libraries, including compounds like N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)pyridine-3-sulfonamide, have shown promise in antitumor screens. Studies demonstrate that such compounds can act as cell cycle inhibitors, disrupting tubulin polymerization or causing a decrease in the S phase fraction in cancer cell lines. Gene expression changes induced by these compounds help identify drug-sensitive cellular pathways and pharmacophore structures essential for antitumor activity (Owa et al., 2002).

Synthesis Methods

Efficient one-pot synthesis methods for creating compounds with a pyridin-2-ylmethyl sulfonamide group, including this compound, have been developed. These methods highlight the compound's relevance in medicinal chemistry and its potential for further drug development (Zhiyou et al., 2015).

Corrosion Inhibition

Research into the use of sulfonamide compounds as corrosion inhibitors for metals in acidic environments has shown positive results. These studies explore the mechanisms behind corrosion inhibition and the effectiveness of sulfonamides in protecting metal surfaces, suggesting potential industrial applications (Sappani & Karthikeyan, 2014).

PI3K Inhibition for Anticancer Therapy

This compound has been identified as part of a CCR4 receptor antagonist program, leading to the discovery of bioavailable candidate drugs for anticancer therapy. These findings underscore the compound's potential in targeting specific receptors involved in cancer progression (Kindon et al., 2017).

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S2/c1-18-10(11-4-5-12(13)19-11)8-15-20(16,17)9-3-2-6-14-7-9/h2-7,10,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZNICDWLPHHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.